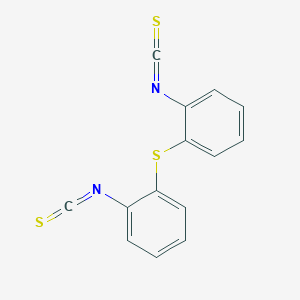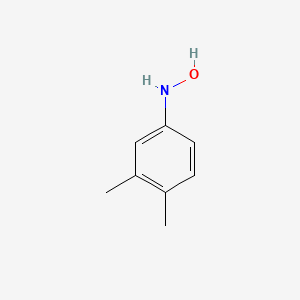
3,4-Dimethylphenylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylnitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dimethylnitrobenzene using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethylbenzoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield 3,4-dimethylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxylamine group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoquinone
Reduction: 3,4-Dimethylaniline
Substitution: Depends on the electrophile used
Scientific Research Applications
3,4-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate the mechanisms of enzymatic reactions involving hydroxylamines.
Industry: Used in the production of antioxidants and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity through redox modulation. This property makes it valuable in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue where the hydroxyl groups are replaced with methoxy groups.
3,4-Dimethylaniline: A reduced form of 3,4-dimethylphenylhydroxylamine.
Phenylhydroxylamine: The parent compound without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the 3rd and 4th positions, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.
Properties
CAS No. |
43192-07-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3 |
InChI Key |
OMQHMQCZNLHYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


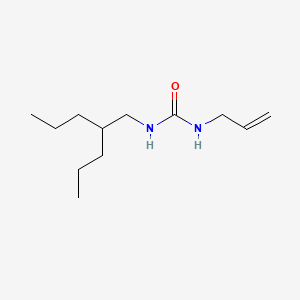
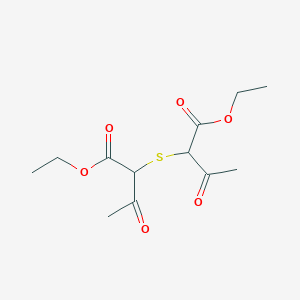
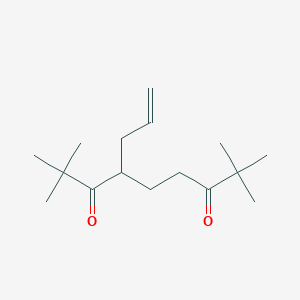
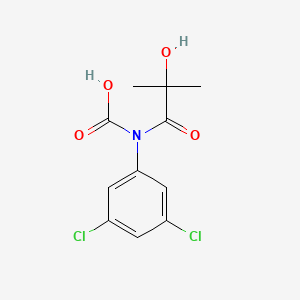

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
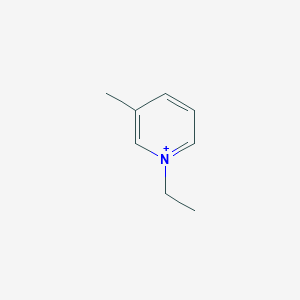
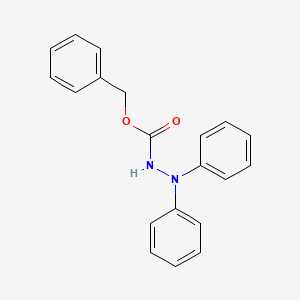
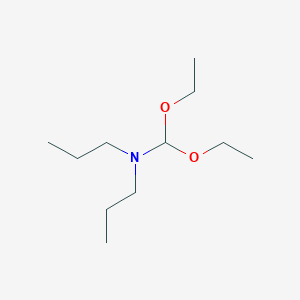
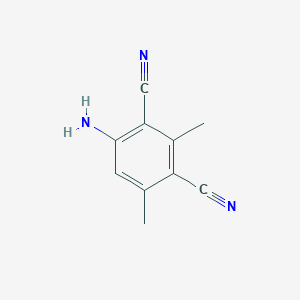
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
